1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Overview
Description
1’-Isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a beta-carboline core fused with an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. Subsequent steps involve the introduction of the isobutyl group and the formation of the spiro linkage. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1’-Isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form new ring structures.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and neuroprotective properties, is ongoing.
Industry: It may be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1’-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s beta-carboline core is known to interact with the central nervous system, potentially modulating neurotransmitter activity. Additionally, its indole moiety may contribute to binding interactions with various biological targets, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
1’-Isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can be compared with other spiro compounds and beta-carboline derivatives:
Spiro[cyclohexane-1,3’-indole]: Similar spiro linkage but lacks the beta-carboline core.
Harmine: A beta-carboline derivative with different substituents and no spiro linkage.
Spiro[indoline-3,4’-piperidine]: Another spiro compound with different ring structures.
The uniqueness of 1’-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its specific combination of the beta-carboline core and the spiro linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(2-methylpropyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-14(2)13-25-19-10-6-4-8-17(19)22(21(25)26)20-16(11-12-23-22)15-7-3-5-9-18(15)24-20/h3-10,14,23-24H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGXJPCXSIZTML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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